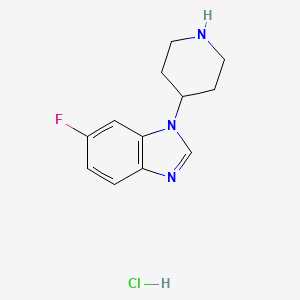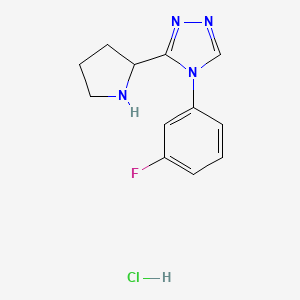![molecular formula C9H19Cl2N3O B8219543 decahydro-1H-pyrazino[1,2-a][1,4]diazocin-6-one dihydrochloride](/img/structure/B8219543.png)
decahydro-1H-pyrazino[1,2-a][1,4]diazocin-6-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decahydro-1H-pyrazino[1,2-a][1,4]diazocin-6-one dihydrochloride is a chemical compound with the molecular formula C9H19Cl2N3O It is a derivative of pyrazino-diazocin, characterized by its unique ring structure and the presence of two hydrochloride groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of decahydro-1H-pyrazino[1,2-a][1,4]diazocin-6-one dihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrazine derivatives and specific reagents that facilitate the formation of the diazocin ring. Common reaction conditions include controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.
化学反応の分析
Types of Reactions: Decahydro-1H-pyrazino[1,2-a][1,4]diazocin-6-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Decahydro-1H-pyrazino[1,2-a][1,4]diazocin-6-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
作用機序
The mechanism of action of decahydro-1H-pyrazino[1,2-a][1,4]diazocin-6-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- Decahydro-1H-pyrazino[1,2-a][1,4]diazocin-4-one dihydrochloride
- 1,4-Disubstituted pyrrolo[1,2-a]pyrazine analogs
Comparison: Decahydro-1H-pyrazino[1,2-a][1,4]diazocin-6-one dihydrochloride is unique due to its specific ring structure and the presence of two hydrochloride groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
特性
IUPAC Name |
1,2,3,4,7,8,9,10,11,11a-decahydropyrazino[1,2-a][1,4]diazocin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.2ClH/c13-9-2-1-3-10-6-8-7-11-4-5-12(8)9;;/h8,10-11H,1-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGJDGNKFHADHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCNCC2CNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B8219463.png)
![2,6,9-Triazaspiro[4.6]undecan-8-one dihydrochloride](/img/structure/B8219475.png)
![3,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride](/img/structure/B8219483.png)

![Tert-butyl 8-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate](/img/structure/B8219493.png)
![2,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride](/img/structure/B8219506.png)


![2,6,10-Triazaspiro[4.6]undecan-9-one dihydrochloride](/img/structure/B8219529.png)
![8-Fluoro-2,4-dihydrospiro[1-benzopyran-3,4'-piperidine] hydrochloride](/img/structure/B8219536.png)



![Tert-butyl 3-amino-3-[(2-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B8219563.png)
